REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]1[CH2:12][O:11]C(C)(C)[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4]>CO>[C:1]([O:6][CH2:7][CH:8]([OH:9])[CH2:12][OH:11])(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the resin washed with MeOH (1×200 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 200 mmol | |
AMOUNT: MASS | 32.8 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |